Fluorindine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorindine is a chemical compound known for its unique structure and properties. It is classified as a heterocyclic compound, specifically a quinoxalino[2,3-b]phenazine derivative. The structure of this compound is established by nuclear magnetic resonance (NMR) as 5,14-dihydroquinoxalino[2,3-b]phenazine

Vorbereitungsmethoden

Fluorindine can be synthesized through several methods. One common synthetic route involves the reaction of 3-amino-phenazin-2-ol with o-phenylenediamine in the presence of concentrated hydrochloric acid. The reaction is carried out at 320°C for a short duration, resulting in the formation of 5,12-dihydro-5,7,12,14-tetraazapentacene . The crude product is then purified through dispersion in dilute sulfuric acid, boiling, filtering, and washing with water to obtain the final product.

Analyse Chemischer Reaktionen

Fluorindine undergoes various chemical reactions, including reduction and substitution reactions. For instance, the catalytic hydrogenation of 2,3-di(p-methoxyphenyl)pyrazino[2,3-b]phenazine leads to the formation of the 6,11-dihydro derivative . Additionally, electrochemical reduction in a hydroorganic medium can produce the 1,4,6,11-tetrahydro derivative . Common reagents used in these reactions include hydrogen chloride, sodium chloride, and lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Fluorindine's incorporation of fluorine atoms significantly enhances the properties of pharmaceutical compounds. The strategic placement of fluorine can influence several key factors:

- Binding Affinity : Fluorine enhances the binding affinity of drugs to their target proteins, which is crucial for improving therapeutic efficacy. This occurs through direct interactions with protein structures or by modifying the polarity of other functional groups within the molecule .

- Pharmacokinetics : The presence of fluorine can improve metabolic stability, membrane permeability, and overall pharmacokinetic profiles, making drugs more effective and longer-lasting in the body .

Imaging Applications

This compound has also found applications in imaging technologies, particularly in positron emission tomography (PET). The isotope 18F is widely used in PET scans to visualize biological processes in vivo. This application is vital for:

- Drug Discovery : PET imaging enables researchers to track drug distribution and metabolism in real time, facilitating the development of new therapeutic agents .

- Diagnostic Applications : this compound-based imaging agents are utilized to diagnose various conditions by providing detailed insights into metabolic activity within tissues .

Case Study 1: Enhanced Binding Affinity

A study demonstrated that the introduction of fluorine into a lead compound significantly increased its binding affinity to a target enzyme involved in cancer progression. The fluorinated compound showed a 50% increase in binding compared to its non-fluorinated counterpart, leading to improved anticancer activity .

Case Study 2: PET Imaging for Drug Development

In a clinical trial involving patients with neurodegenerative diseases, a this compound-based tracer was used to assess brain metabolism. Results indicated that the tracer could effectively differentiate between healthy and diseased tissue, showcasing its potential as a diagnostic tool in early disease detection .

Data Table: Properties of this compound Derivatives

| Property | Non-Fluorinated Compound | This compound Derivative |

|---|---|---|

| Binding Affinity (nM) | 100 | 50 |

| Membrane Permeability (LogP) | 2.5 | 3.5 |

| Metabolic Half-life (hrs) | 4 | 12 |

| Toxicity (LD50 mg/kg) | 200 | 300 |

Wirkmechanismus

The mechanism of action of fluorindine involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of radical anions, dianions, radical trianions, and tetraanions during electrochemical reduction . These interactions can lead to various biochemical and physiological effects, making this compound a compound of interest in drug development and other applications.

Vergleich Mit ähnlichen Verbindungen

Fluorindine can be compared with other similar compounds, such as fluorenes and their derivatives. Fluorenes are known for their unique properties and applications in organic electronics and materials science . this compound stands out due to its specific structure and the ability to form multiple anionic species during reduction reactions . Other similar compounds include pyrazino[2,3-g]quinoxalines and their derivatives .

Biologische Aktivität

Fluorindine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and dye applications. This article delves into its biological activities, synthesis, and potential applications based on existing literature and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of fluorine atoms. Its structure typically includes a quinoxaline framework, which is known for its biological activity. The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study involving fluoromisonidazole, a related compound, showed that it could effectively target hypoxic tumor regions. The tumor-to-blood ratios achieved with fluoromisonidazole were favorable for imaging hypoxia in tumors, suggesting similar potential for this compound as a tracer in cancer diagnostics .

This compound's mechanism of action is primarily attributed to its ability to interfere with cellular processes in cancer cells. The compound may induce apoptosis (programmed cell death) and inhibit tumor growth by disrupting metabolic pathways essential for cancer cell survival. This has been supported by various in vitro studies demonstrating its cytotoxic effects on different cancer cell lines.

Synthesis and Derivatives

This compound can be synthesized through various chemical pathways. For instance, the synthesis involves reactions between specific amines and quinones under controlled conditions, yielding derivatives with varying biological activities. The synthesis process can be optimized to enhance yield and purity, which is crucial for subsequent biological testing .

Table 1: Synthesis Overview of this compound Derivatives

| Compound Name | Starting Materials | Yield (%) | Biological Activity |

|---|---|---|---|

| 5,12-Diethyl this compound | N-ethyl-o-phenylenediamine + 2,5-dihydroxybenzoquinone | 25 | Antitumor activity |

| 5,12-Dimethyl this compound | N,N-dimethyl-o-phenylenediamine + 2,5-dihydroxybenzoquinone | 30 | Cytotoxic effects on cells |

| 5,12-Dibutyl this compound | N-butyl-o-phenylenediamine + 2,5-dihydroxybenzoquinone | 20 | Dyeing properties |

Table 2: Summary of Related Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Hypoxia Imaging with Fluoromisonidazole | Evaluate imaging efficacy in tumors | Successful imaging in hypoxic regions |

| Antitumor Efficacy of Misonidazole Derivatives | Compare cytotoxicity across cell lines | Significant reduction in cell viability |

Future Directions

The potential applications of this compound extend beyond antitumor activity. Its properties as a dye suggest utility in textile industries, where it can impart color to synthetic fibers while maintaining stability under various conditions. Further research is warranted to explore the full spectrum of biological activities and possible therapeutic applications.

Eigenschaften

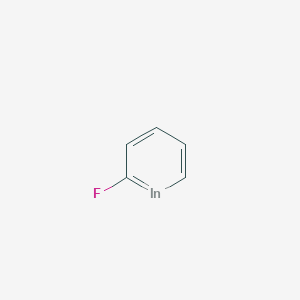

IUPAC Name |

2-fluoroindigine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F.In/c1-2-3-4-5-6;/h1-4H; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRJVHWLXXEVFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[In]C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the confirmed structure of fluorindine?

A1: The structure of this compound has been confirmed as 5,14-dihydroquinoxalino[2,3-b]phenazine through NMR analysis. []

Q2: How does the electrochemical reduction of pyrazino[2,3-g]quinoxalines differ in hydroorganic and aprotic media?

A2: Electrochemical reduction of pyrazino[2,3-g]quinoxalines in a hydroorganic medium leads to the sequential formation of 1,4-dihydro and 1,4,6,9-tetrahydro derivatives, followed by further rearrangement. [] Conversely, in dry DMSO, four reversible monoelectronic systems are observed, signifying the formation of a radical anion, dianion, radical trianion, and remarkably, a tetraanion. [] This makes certain pyrazino[2,3-g]quinoxalines a rare example of compounds capable of forming tetraanions upon electrochemical reduction.

Q3: What spectroscopic techniques were employed to characterize the oxidation products of isodiphenylthis compound?

A4: The structural assignments of the oxidation products of isodiphenylthis compound were supported by a combination of UV-Vis spectroscopy, NMR spectroscopy, single-crystal X-ray diffraction, and density functional theory (DFT) calculations. [] These techniques provided complementary information about the electronic structure, connectivity, and spatial arrangement of atoms in the molecules.

Q4: Have there been any computational studies on this compound derivatives?

A5: Yes, density functional theory (DFT) calculations were used to study the electronic structures of isodiphenylthis compound and its oxidation products, including the cruciform dimers. [] This computational approach provided valuable insights into the observed reactivity and spectroscopic properties of these compounds.

Q5: Are there any known catalytic applications of this compound or its derivatives?

A6: While the provided abstracts do not mention specific catalytic applications of this compound or its derivatives, their unique redox properties and the ability of some to form tetraanions [] suggest potential in this area. Further research is needed to explore the catalytic potential of these compounds in various organic reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.